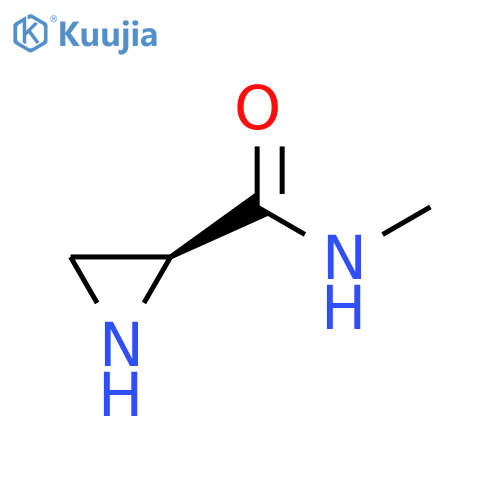

Cas no 2679931-21-4 ((2S)-N-methylaziridine-2-carboxamide)

2679931-21-4 structure

商品名:(2S)-N-methylaziridine-2-carboxamide

(2S)-N-methylaziridine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 2-Aziridinecarboxamide, N-methyl-, (2S)-

- (2S)-N-methylaziridine-2-carboxamide

-

- インチ: 1S/C4H8N2O/c1-5-4(7)3-2-6-3/h3,6H,2H2,1H3,(H,5,7)/t3-/m0/s1

- InChIKey: CJWRTVXNTNEARE-VKHMYHEASA-N

- ほほえんだ: N1C[C@H]1C(NC)=O

じっけんとくせい

- 密度みつど: 1.120±0.06 g/cm3(Predicted)

- ふってん: 294.2±29.0 °C(Predicted)

- 酸性度係数(pKa): 15.76±0.20(Predicted)

(2S)-N-methylaziridine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28270358-0.5g |

(2S)-N-methylaziridine-2-carboxamide |

2679931-21-4 | 95.0% | 0.5g |

$1619.0 | 2025-03-19 | |

| Enamine | EN300-28270358-5.0g |

(2S)-N-methylaziridine-2-carboxamide |

2679931-21-4 | 95.0% | 5.0g |

$4890.0 | 2025-03-19 | |

| Enamine | EN300-28270358-0.25g |

(2S)-N-methylaziridine-2-carboxamide |

2679931-21-4 | 95.0% | 0.25g |

$1551.0 | 2025-03-19 | |

| Enamine | EN300-28270358-1g |

(2S)-N-methylaziridine-2-carboxamide |

2679931-21-4 | 1g |

$1686.0 | 2023-09-09 | ||

| Enamine | EN300-28270358-10g |

(2S)-N-methylaziridine-2-carboxamide |

2679931-21-4 | 10g |

$7250.0 | 2023-09-09 | ||

| Enamine | EN300-28270358-5g |

(2S)-N-methylaziridine-2-carboxamide |

2679931-21-4 | 5g |

$4890.0 | 2023-09-09 | ||

| Enamine | EN300-28270358-0.1g |

(2S)-N-methylaziridine-2-carboxamide |

2679931-21-4 | 95.0% | 0.1g |

$1484.0 | 2025-03-19 | |

| Enamine | EN300-28270358-10.0g |

(2S)-N-methylaziridine-2-carboxamide |

2679931-21-4 | 95.0% | 10.0g |

$7250.0 | 2025-03-19 | |

| Enamine | EN300-28270358-1.0g |

(2S)-N-methylaziridine-2-carboxamide |

2679931-21-4 | 95.0% | 1.0g |

$1686.0 | 2025-03-19 | |

| Enamine | EN300-28270358-0.05g |

(2S)-N-methylaziridine-2-carboxamide |

2679931-21-4 | 95.0% | 0.05g |

$1417.0 | 2025-03-19 |

(2S)-N-methylaziridine-2-carboxamide 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

2679931-21-4 ((2S)-N-methylaziridine-2-carboxamide) 関連製品

- 2039-76-1(3-Acetylphenanthrene)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量